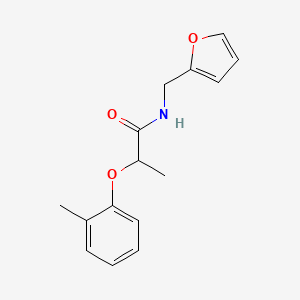

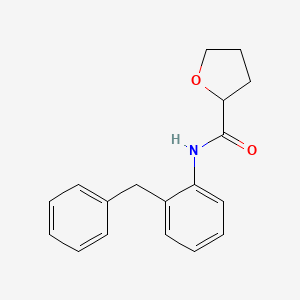

2-(1-adamantyl)-N-4-pyridinylacetamide

Descripción general

Descripción

Adamantane is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . It possesses a small strain energy derived from the fixed chair-form conformations of the fused cyclohexane rings . The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .

Synthesis Analysis

Adamantane derivatives have been synthesized via step-growth and chain-growth polymerizations . For example, a polymer was produced by the Wurtz-type coupling polymerization of 3,3′-dibromo-1,1′-biadamantane using sodium metal in p-xylene .Molecular Structure Analysis

The tetrahedral (Td) symmetry and spherical structure of the adamantane molecule leads to easy sublimation due to the low intermolecular forces . Adamantane is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability .Chemical Reactions Analysis

A variety of vinyl monomers are capable of undergoing living anionic polymerization to afford polymers with predictable molecular weights and narrow molecular weight distributions . In several cases, the introduced adamantyl groups afford steric hindrance to prevent side reactions and control the addition modes of the polymerization .Physical And Chemical Properties Analysis

Adamantane is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability . The resulting adamantyl-substituted polymers show extremely high glass transition temperatures and high thermal stability derived from the stiff adamantyl substituents compared with the corresponding parent polymers .Mecanismo De Acción

The adamantane moiety is usually introduced into structures of already active drugs in order to increase their lipophilicity and improve their pharmacological properties . The rigid cage moiety protects nearby functional groups from metabolic cleavage and thereby enhances the stability and distribution of the drug in blood plasma .

Safety and Hazards

While specific safety and hazard information for “2-(1-adamantyl)-N-4-pyridinylacetamide” is not available, general precautions for handling adamantyl compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Direcciones Futuras

The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application . The synthesis of various polymers carrying bulky and rigid adamantyl substituents in their side chains has promising applications in the field of targeted drug delivery and surface recognition .

Propiedades

IUPAC Name |

2-(1-adamantyl)-N-pyridin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c20-16(19-15-1-3-18-4-2-15)11-17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,12-14H,5-11H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHIFHKOLFXIPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4185151.png)

![2-(4-bromo-2-chlorophenoxy)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B4185153.png)

![5-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4185167.png)

![ethyl 5-acetyl-2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4185180.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B4185183.png)

![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]tetrahydro-2-furancarboxamide](/img/structure/B4185185.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4185205.png)

![1-(4-fluorophenyl)-4-[2-(2-methylphenoxy)butanoyl]piperazine](/img/structure/B4185232.png)

![ethyl 5-acetyl-2-{[2-(2,4-difluorophenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4185239.png)

![4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine](/img/structure/B4185247.png)